

Amdiglurax (ALTO-100): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amdiglurax

Cat. No.: B612045

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amdiglurax, also known by its developmental codes ALTO-100 and formerly NSI-189, is an investigational small molecule being developed for several neuropsychiatric disorders, including major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1][2] Classified as a benzylpiperazine-aminopyridine, **Amdiglurax** represents a novel therapeutic approach, moving beyond traditional monoaminergic targets.[3] Its proposed mechanism of action involves the stimulation of hippocampal neurogenesis and modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway.[1][4] This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, its proposed mechanism of action, and a summary of key experimental data.

Chemical Structure and Properties

Amdiglurax is a synthetic compound characterized by a central methanone bridge linking a benzyl-substituted piperazine ring to an aminopyridine core.[1]

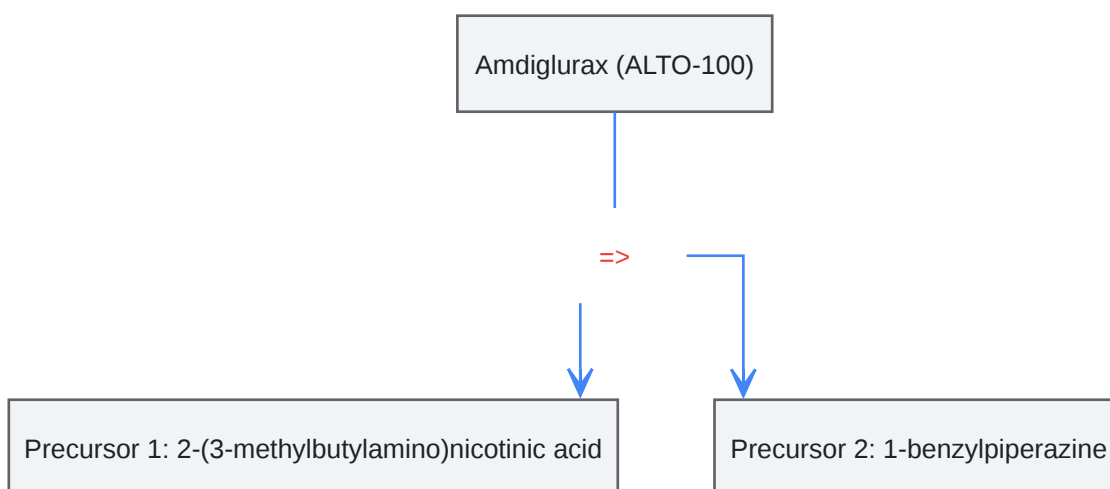
Identifier	Value
IUPAC Name	(4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone[1][5]
Developmental Codes	ALTO-100, NSI-189[1][2]
Molecular Formula	C ₂₂ H ₃₀ N ₄ O[1][6]
Molar Mass	366.509 g·mol ⁻¹ [1][6]
CAS Number	1270138-40-3[5][6]
SMILES	<chem>CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3</chem> [1]
InChI	InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24)[1]

Chemical Synthesis

While the specific, scaled-up manufacturing process for **Amdiglurax** is proprietary, a plausible and chemically sound synthetic route can be devised based on its structure. The key transformation is an amide bond formation between a substituted nicotinic acid core and 1-benzylpiperazine.

Retrosynthetic Analysis

A retrosynthetic analysis of **Amdiglurax** identifies the primary disconnection at the amide bond. This simplifies the molecule into two key precursors: 2-(3-methylbutylamino)nicotinic acid (1) and the commercially available 1-benzylpiperazine (2).



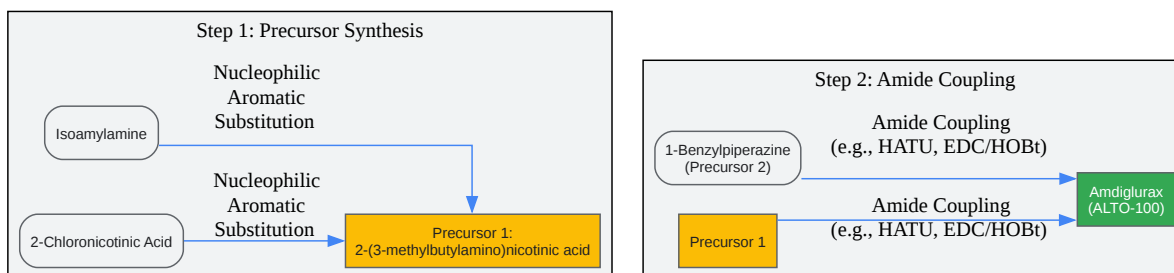
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Caption: Retrosynthetic analysis of **Amdiglurax**.

Proposed Forward Synthesis

The forward synthesis involves the preparation of the nicotinic acid precursor followed by an amide coupling reaction.

- **Synthesis of Precursor 1: 2-(3-methylbutylamino)nicotinic acid** This intermediate can be synthesized from 2-chloronicotinic acid via a nucleophilic aromatic substitution reaction with isoamylamine (3-methyl-1-butylamine). The reaction is typically carried out in a suitable solvent at elevated temperatures.
- **Amide Coupling** The final step is the coupling of the synthesized carboxylic acid precursor (1) with 1-benzylpiperazine (2). This is a standard amide bond formation that can be achieved using various modern coupling reagents to ensure high yield and purity. The carboxylic acid is first activated, commonly with a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The activated species then reacts with the secondary amine of 1-benzylpiperazine to form the final product, **Amdiglurax**.

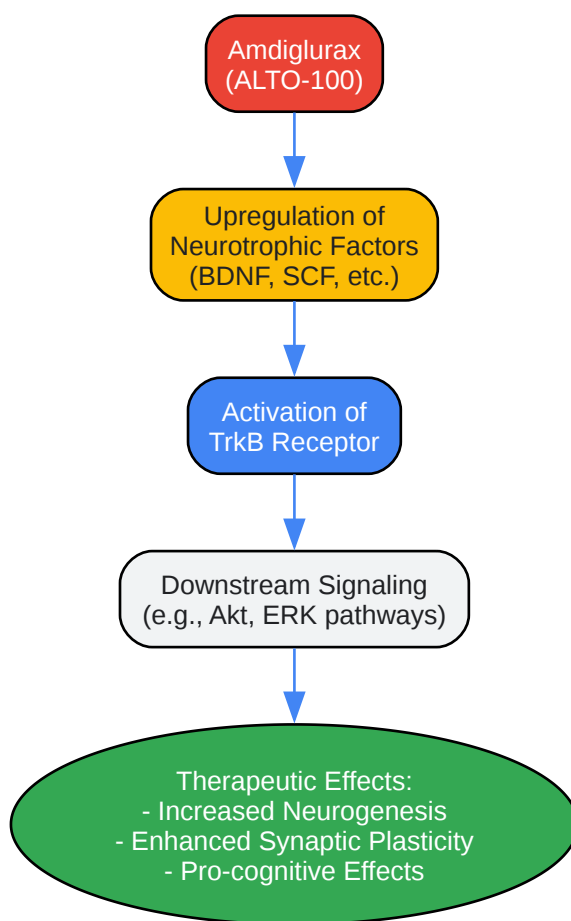


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Caption: Proposed synthetic pathway for **Amdiglurax**.

Mechanism of Action & Signaling Pathway

The exact molecular target of **Amdiglurax** remains unknown.^[1] However, its mechanism is believed to center on the enhancement of neuroplasticity by indirectly modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.^[1] BDNF is a critical neurotrophin that binds to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling pathways that are crucial for neuronal survival, growth, and synaptic plasticity.^[1] Studies have shown that **Amdiglurax** up-regulates neurogenic factors including BDNF and Stem Cell Factor (SCF), leading to increased signaling through the TrkB pathway.^[1] This ultimately promotes hippocampal neurogenesis and synaptogenesis, processes thought to be impaired in depressive disorders.



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Caption: Proposed signaling pathway for **Amdiglurax**.

Summary of Experimental Data

Preclinical Data

Preclinical studies in rodent models have demonstrated the neurogenic properties of **Amdiglurax**.

Experiment	Model	Dosing Regimen	Key Finding
Hippocampal Neurogenesis	Mice	30 mg/kg, daily oral gavage for 28 days	Significant increase in hippocampal cell proliferation and volume. [7]
Stroke Recovery	Rats (MCAo model)	Daily oral administration for 12 weeks	Significant amelioration of motor and neurological deficits; increased neurite outgrowth. [8]

Clinical Trial Data

Amdiglurax has been evaluated in several clinical trials for MDD, PTSD, and bipolar depression.

Phase	Condition	Dosing	Primary Endpoint	Key Findings
Phase 1b	MDD	40 mg QD, 40 mg BID, 40 mg TID for 28 days	Safety and Pharmacokinetics	Doses were well-tolerated; exploratory analysis showed effects on depressive symptoms.
Phase 2a	MDD & PTSD	Daily oral tablets for 8 weeks	Change from baseline in MADRS score	In MDD, patients with a cognitive biomarker showed a significantly greater reduction in MADRS scores compared to those without the biomarker.
Phase 2b	MDD	40 mg or 80 mg daily for 12 weeks	Change from baseline in MADRS score	The 40 mg dose showed a greater reduction in some secondary cognitive and depressive symptom scores versus placebo. [9]
Phase 2b	MDD	Daily for 6 weeks	Change from baseline in MADRS score	The study did not meet its primary endpoint; no significant improvement in depressive symptoms

compared to placebo in the biomarker-defined group.[6]
[10]

Phase 2b	Bipolar Depression	40 mg BID for 6 weeks (ongoing)	Change from baseline in MADRS score	Study is ongoing to assess efficacy as an adjunctive treatment.[11]
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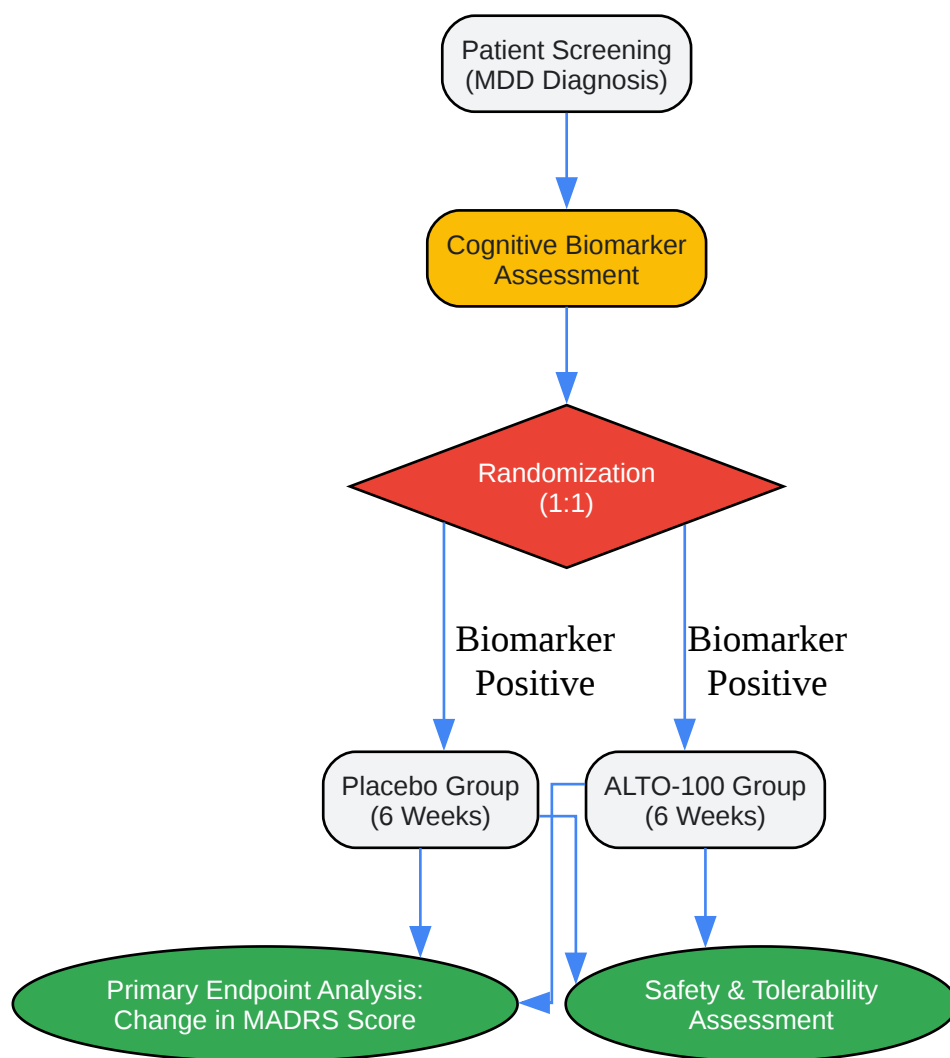
Experimental Protocols

Preclinical: Rodent Model of Radiation-Induced Cognitive Dysfunction

- Objective: To assess the neuroprotective effects of **Amdiglurax** following fractionated brain irradiation in rats.
- Methodology:
 - Animal Model: Long-Evans rats were used.
 - Irradiation: Animals received a clinically relevant fractionated irradiation protocol.
 - Drug Administration: Following irradiation, animals were administered **Amdiglurax** (30 mg/kg) or vehicle daily via oral gavage for four weeks.[7] Animal weights were monitored weekly to adjust dosing.[7]
 - Behavioral Testing: One week after the final dose, animals were subjected to a battery of cognitive and behavioral tasks.[7]
 - Histological Analysis: Brain tissue was analyzed for markers of neurogenesis (e.g., BrdU staining), hippocampal volume, and neuroinflammation.[7]

Clinical: Phase 2b Study in Major Depressive Disorder (NCT05712187)

- Objective: To evaluate the efficacy and safety of ALTO-100 compared to placebo in adults with MDD who are positive for a memory-based cognitive biomarker.[\[6\]](#)[\[10\]](#)
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted across 34 sites in the U.S.[\[6\]](#)[\[10\]](#)
- Methodology:
 - Screening & Biomarker Assessment: Potential participants (N=301 adults with MDD) were screened for eligibility and assessed for a proprietary memory-based cognitive biomarker. [\[6\]](#)[\[10\]](#)
 - Randomization: Biomarker-positive patients were randomized to receive either ALTO-100 or a matching placebo.
 - Treatment: Participants received the assigned treatment orally for a 6-week double-blind period.[\[10\]](#)
 - Primary Outcome Assessment: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of the 6-week treatment period.[\[10\]](#)
 - Safety Monitoring: Safety and tolerability were assessed throughout the study by monitoring adverse events and other safety parameters.[\[10\]](#)



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Caption: Workflow for a biomarker-stratified clinical trial.

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References

- 1. researchgate.net [researchgate.net]
- 2. Amdiglurax - Wikipedia [en.wikipedia.org]

- 3. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone | C₂₂H₃₀N₄O | CID 50922681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Amdiglurax (ALTO-100): A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612045#chemical-structure-and-synthesis-of-amdiglurax-alto-100]

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